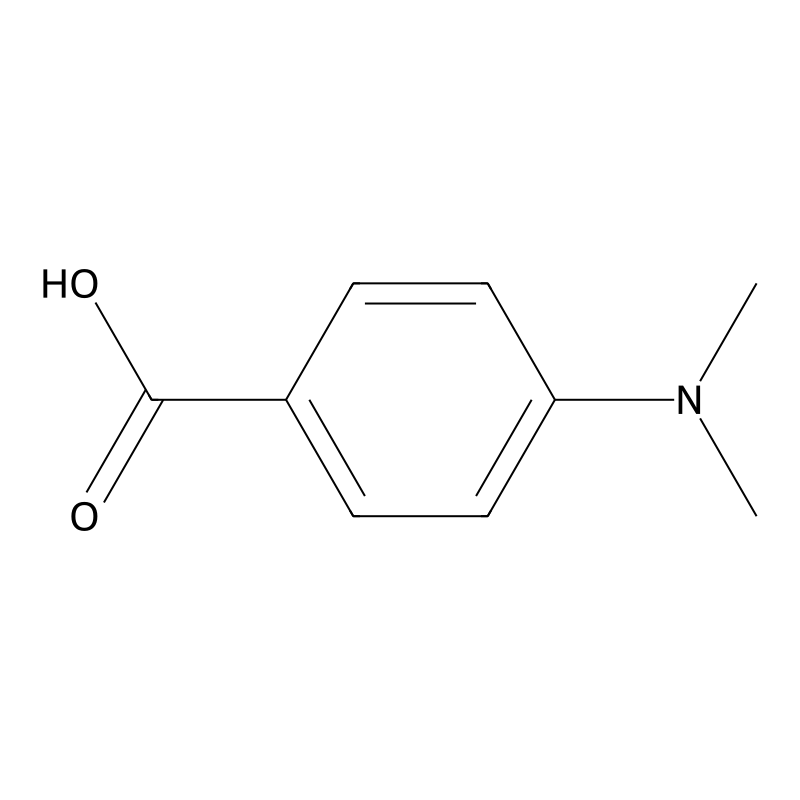4-(Dimethylamino)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Synthesis and Chemical Properties:
4-(Dimethylamino)benzoic acid, also known as DMAB or p-N,N-dimethylaminobenzoic acid, is an aromatic organic compound with the chemical formula C9H11NO2 and CAS number 619-84-1. Its synthesis can be achieved through various methods, including the reaction of p-aminobenzoic acid with formaldehyde and acetic anhydride []. The presence of the dimethylamino group (-N(CH3)2) attached to the benzene ring makes DMAB a weak acid and a versatile intermediate in organic synthesis [].
Applications in Medicinal Chemistry:
DMAB serves as a valuable building block in the synthesis of various pharmaceuticals due to its readily modifiable structure and interesting properties. It is a precursor for the synthesis of local anesthetics like lidocaine and prilocaine, which act by blocking sodium channels in nerves, thereby preventing pain signals from reaching the brain [, ]. Additionally, DMAB can be used to create anti-inflammatory drugs, anticonvulsants, and radiopharmaceuticals for diagnostic imaging [].
Role in Material Science:
The unique combination of functional groups in DMAB allows its exploration in material science applications. It can be incorporated into polymers to enhance their conductivity, thermal stability, and other desirable properties []. Studies have shown potential for DMAB-based materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to tune electronic properties and generate light [].
Research in Other Fields:
Beyond medicinal chemistry and material science, DMAB finds use in various scientific research areas. It serves as a model compound in studies investigating the behavior of aromatic acids and the influence of substituent groups on their properties []. Additionally, DMAB can be employed in environmental research to understand the behavior of organic pollutants in soil and water [].
4-(Dimethylamino)benzoic acid is classified as an aminobenzoic acid, characterized by the presence of a dimethylamino group attached to the benzene ring. Its molecular formula is C₉H₁₁NO₂, and it has a molecular weight of approximately 165.19 g/mol . This compound appears as white crystalline solids and has a melting point in the range of 242.5-243.5 °C . It is soluble in alcohol and hydrochloric acid but shows limited solubility in ether and is practically insoluble in acetic acid .
Currently, there is no significant research available on the specific mechanism of action of DMBA in biological systems.
DMBA may exhibit some toxicity and should be handled with care in a laboratory setting. Specific data on its toxicity is limited, but it is recommended to follow standard laboratory safety procedures when handling the compound, including wearing gloves, eye protection, and working in a fume hood [].
- Halogenation: The compound reacts with bromine to yield 3-bromo-4-(dimethylamino)benzoic acid, as identified through proton nuclear magnetic resonance spectroscopy .
- Esterification: It can form esters through reactions with alcohols, which are often utilized in sunscreen formulations due to their ultraviolet filtering properties .
- Acid-Base Reactions: The compound has a pKa of approximately 6.027, indicating its weakly acidic nature. It can act as both an acid and a base depending on the pH of the environment .
Several synthesis methods exist for producing 4-(dimethylamino)benzoic acid:
- Direct Amination: One common method involves the reaction of p-nitrobenzoic acid with dimethylamine followed by reduction to yield the amine derivative .
- Via Esterification: The compound can also be synthesized through esterification reactions involving benzoic acid derivatives and dimethylamine under acidic conditions .
- Historical Methods: Early syntheses were documented in the early 20th century, showcasing various organic chemistry techniques used at that time .
The applications of 4-(dimethylamino)benzoic acid are diverse:
- Cosmetics: Primarily used as an ultraviolet filter in sunscreens and other cosmetic products.
- Pharmaceuticals: Investigated for potential roles in drug formulations due to its biological activity.
- Research: Utilized in various chemical research settings to study reaction mechanisms and properties of aminobenzoic acids.
Interaction studies indicate that 4-(dimethylamino)benzoic acid interacts with various biological systems:
- Transport Proteins: It has been shown not to inhibit major transport proteins like P-glycoprotein, indicating favorable pharmacokinetic properties for drug development .
- Metabolism: The compound acts as a biotransformation product of certain widely used ultraviolet filters, suggesting its relevance in environmental and metabolic studies .
Several compounds share structural similarities with 4-(dimethylamino)benzoic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Melting Point (°C) | Key Features |
|---|---|---|---|
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 186-188 | Used as a precursor for dyes |
| N,N-Dimethyl-p-toluidine | C₉H₁₃N | 50 | Used in organic synthesis |
| 4-Methoxybenzoic Acid | C₈H₈O₂ | 138-140 | Has methoxy group instead of amino |
Uniqueness of 4-(Dimethylamino)benzoic Acid- Dimethylamino Group: The presence of the dimethylamino group enhances its solubility and biological activity compared to other aminobenzoic acids.
- Ultraviolet Absorption Properties: Its effectiveness as a UV filter distinguishes it from similar compounds that may not possess this property.
- Chemical Versatility: The ability to undergo various
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant







